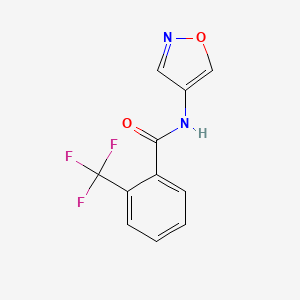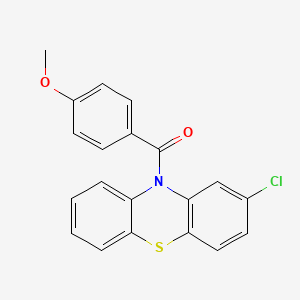
Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate, also known as MMPSB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MMPSB belongs to the class of sulfonylbenzoate compounds and has been studied for its biochemical and physiological effects, mechanism of action, synthesis method, and future directions for research.
作用机制
The mechanism of action of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate binds to the active site of the proteasome and prevents the degradation of proteins, leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation ultimately leads to the death of the cell.
Biochemical and Physiological Effects
Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the proteasome and induce apoptosis, Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate for lab experiments is its specificity for the proteasome. Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate binds specifically to the active site of the proteasome, making it a useful tool for studying the proteasome and its role in cellular processes. However, one limitation of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate is its potential toxicity. Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has been shown to have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate. One area of research is the development of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate analogs with improved efficacy and reduced toxicity. Another area of research is the study of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate in combination with other therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate and its potential use in the treatment of other diseases.
Conclusion
In conclusion, Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its specificity for the proteasome and ability to induce apoptosis make it a useful tool for studying the proteasome and its role in cellular processes. Further research is needed to fully understand the potential of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate and its analogs in the treatment of disease.
合成方法
The synthesis of Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate involves the reaction between 4-methoxybenzoyl chloride and 3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain pure Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate.
科学研究应用
Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has been studied for its potential use as a therapeutic agent in various scientific research applications. One of the primary areas of research has been in the treatment of cancer. Methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
methyl 4-methoxy-3-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-14-6-5-12(16(19)23-2)9-15(14)24(20,21)18-10-13(11-18)17-7-3-4-8-17/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIDJQZUIIDPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)
![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)
![1-(3,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2528203.png)
![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)
![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![N-(6-Oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)prop-2-enamide](/img/structure/B2528209.png)
![Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2528210.png)


![(5Z)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/no-structure.png)
![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)


